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Cat. No.: B1382253

An In-depth Technical Guide: 1-Benzyl 3-ethyl 3-aminoazetidine-1,3-dicarboxylate

Executive Summary: The azetidine scaffold is a cornerstone in modern medicinal chemistry,
prized for the unique conformational constraints it introduces into molecular structures.[1] This
four-membered heterocyclic ring is a key component in a variety of biologically active
compounds, including antihypertensives and novel therapeutic agents for neurological
disorders.[2][3] This guide focuses on a specific, highly functionalized derivative, 1-Benzyl 3-
ethyl 3-aminoazetidine-1,3-dicarboxylate. This compound serves as a versatile building
block in drug discovery, featuring a geminal amino-ester substitution at the 3-position and
orthogonal protecting groups at the nitrogen and the ester. We will provide an in-depth
exploration of its physicochemical properties, including its molecular weight, a plausible and
detailed synthetic route based on established chemical principles, and standard protocols for
its analytical characterization. This document is intended for researchers, scientists, and drug
development professionals seeking to leverage this and similar scaffolds in their research
programs.

Introduction to the 3-Aminoazetidine Scaffold

The azetidine ring, a saturated four-membered heterocycle containing one nitrogen atom, has
garnered significant attention in drug design.[4] Its rigid structure allows for precise orientation
of substituents, making it an invaluable tool for probing molecular interactions and optimizing
pharmacological properties.[1] Unlike more flexible aliphatic chains, the azetidine framework
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reduces the entropic penalty upon binding to a biological target, often leading to enhanced
potency and selectivity.

Within this class, 3-substituted azetidines are particularly important. The derivative 1-Benzyl 3-
ethyl 3-aminoazetidine-1,3-dicarboxylate is a trifunctional building block. Its key features
include:

» Anucleophilic primary amine at the C3 position, available for further derivatization.

e An ethyl ester at the C3 position, which can be hydrolyzed or used as a stable interacting
group.

» A benzyloxycarbonyl (Cbz) protected ring nitrogen, which is stable to a wide range of
reaction conditions but can be removed via hydrogenolysis.

This unique combination of functionalities makes it an ideal starting point for the synthesis of
compound libraries aimed at discovering new therapeutic agents, particularly in areas like
central nervous system (CNS) disorders, where 3-aminoazetidine derivatives have been
explored as triple reuptake inhibitors.[5]

Physicochemical Properties

The fundamental characteristics of 1-Benzyl 3-ethyl 3-aminoazetidine-1,3-dicarboxylate are
crucial for its use in synthesis and drug design. The molecular weight dictates reaction
stoichiometry, while other properties influence solubility, reactivity, and analytical signatures.

Caption: 2D Structure of the title compound.

Table 1: Physicochemical Data
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Property Value Source(s)
1-Benzyl 3-ethyl 3-

IUPAC Name aminoazetidine-1,3- N/A
dicarboxylate
Ethyl 3-amino-1-Cbhz-azetidine-

Synonyms [6]
3-carboxylate

CAS Number 1434142-16-1 [61[7]

Molecular Formula C14H18N204 [61[7]

Molecular Weight 278.30 g/mol [6][7]

Predicted Density

1.262 + 0.06 g/cm?3

[7]

Predicted Boiling Point

398.7 £42.0 °C

[7]

Synthesis and Purification

While this specific compound may not be readily available commercially, a robust synthetic

route can be designed based on established methodologies for constructing substituted

azetidines.[5] The following protocol is a plausible, efficient pathway starting from a protected

azetidinone.

Retrosynthetic Strategy

The core challenge is the installation of the geminal amino and ester groups at the C3 position.

A powerful method for this transformation is the Strecker synthesis, which forms an a-amino

nitrile from a ketone, followed by hydrolysis. The N-Cbz protecting group is ideal as it is stable

during this sequence.
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Caption: Retrosynthetic analysis of the target compound.

Detailed Experimental Protocol

Step 1: Synthesis of 1-(Benzyloxycarbonyl)-3-(cyanoamino)azetidine-3-carbonitrile (Strecker
Reaction)

o Rationale: This step efficiently installs the nitrogen and a carbon precursor (nitrile) for the
future carboxylate group onto the ketone. The use of ammonium chloride provides the

ammonia source in Situ.

» To a stirred solution of N-Cbz-azetidin-3-one (1.0 equiv) in a 1:1 mixture of ethanol and
water, add ammonium chloride (1.5 equiv).

e Add potassium cyanide (1.5 equiv) portion-wise, ensuring the temperature does not exceed
30 °C.
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 Stir the reaction mixture at room temperature for 24 hours. The progress can be monitored
by TLC or LC-MS.

» Upon completion, dilute the mixture with ethyl acetate and wash sequentially with water and
brine.

» Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced
pressure to yield the crude a-amino nitrile, which can often be used in the next step without
further purification.

Step 2: Hydrolysis to 3-Amino-1-(benzyloxycarbonyl)azetidine-3-carboxylic acid

e Rationale: Strong acidic conditions are required to hydrolyze the sterically hindered tertiary
nitrile to a carboxylic acid.

» Dissolve the crude a-amino nitrile from the previous step in concentrated hydrochloric acid.
o Heat the mixture to reflux (approx. 100-110 °C) for 12-18 hours.

o Cool the reaction to room temperature and carefully neutralize with a saturated solution of
sodium bicarbonate until the pH is approximately 7-8.

e The product, being a zwitterionic amino acid, may precipitate. If so, collect by filtration. If not,
extract the aqueous layer with a polar organic solvent like n-butanol.

» Purify the crude amino acid by recrystallization from an appropriate solvent system (e.g.,
water/ethanol).

Step 3: Esterification to 1-Benzyl 3-ethyl 3-aminoazetidine-1,3-dicarboxylate

o Rationale: Fischer esterification provides a direct route to the ethyl ester. Using ethanolic HCI
both catalyzes the reaction and keeps the primary amine protonated, preventing side
reactions.

e Suspend the amino acid from Step 2 in absolute ethanol.

o Cool the suspension in an ice bath and bubble dry HCI gas through it for 15 minutes, or add
acetyl chloride (2.0 equiv) dropwise.
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Remove the ice bath and heat the mixture to reflux for 6 hours.

Cool the reaction and evaporate the solvent under reduced pressure.

Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution to

neutralize excess acid and deprotonate the amine.

Wash with brine, dry over sodium sulfate, and concentrate.

Purification

The final product should be purified by flash column chromatography on silica gel. A gradient
elution system, such as ethyl acetate in hexanes (e.g., 20% to 60%), is typically effective. The
presence of the primary amine may cause streaking on the column; adding a small amount of
triethylamine (0.5-1%) to the eluent can mitigate this issue.[8]

Analytical Characterization

Confirming the identity and purity of the synthesized compound is a critical, self-validating step
in any synthetic workflow. A combination of spectroscopic methods should be employed.

Characterization Workflow

Purified Sample

Verify proton/carbon framework |Confirm Molecular Weight \ Identify functional groups

NMR Spectroscopy Mass Spectrometry

(*H, 13C) (HRMS or LC-MS) FT-IR Spectroscopy

Structure & Purity Confirmed

Click to download full resolution via product page
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Caption: Standard workflow for analytical characterization.

'H NMR Spectroscopy: The proton NMR spectrum should show characteristic signals for the
aromatic protons of the benzyl group (7.2-7.4 ppm), the benzylic CHz (around 5.1 ppm), the
non-equivalent azetidine ring protons (typically between 3.5-4.5 ppm), the ethyl ester quartet
and triplet, and a broad singlet for the NHz protons.

13C NMR Spectroscopy: The carbon spectrum will confirm the presence of the correct
number of carbons, with distinct signals for the two carbonyl carbons (ester and carbamate),
aromatic carbons, and aliphatic carbons of the azetidine and ethyl groups.

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to
confirm the exact mass of the molecule, matching the calculated value for C1aH1sN20a4. A
common observation would be the protonated molecular ion [M+H]* at m/z 279.1339.

Infrared (IR) Spectroscopy: The IR spectrum will display characteristic absorption bands
confirming the functional groups: N-H stretching for the primary amine (~3300-3400 cm™1),
C=0 stretching for the carbamate (~1690-1710 cm~1) and the ester (~1730-1750 cm~1).[9]
[10]

Applications in Drug Discovery and Library
Synthesis

1-Benzyl 3-ethyl 3-aminoazetidine-1,3-dicarboxylate is not an end-product but a versatile

intermediate. Its value lies in the orthogonal nature of its functional groups, allowing for

selective chemical modifications.

Amine Derivatization: The primary amine is a key handle for diversification. It can undergo
acylation, sulfonylation, reductive amination, or arylation to build a wide array of amides,
sulfonamides, and secondary/tertiary amines. This is the most common path for generating
libraries to screen for biological activity.[11]

Carbamate Deprotection: The N-Cbz group can be selectively removed by catalytic
hydrogenation (e.g., Hz, Pd/C). This reveals the secondary amine of the azetidine ring, which
can then be functionalized, for instance, by alkylation or arylation, to explore structure-
activity relationships at the N1 position.
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o Ester Hydrolysis: The ethyl ester can be hydrolyzed to the corresponding carboxylic acid,
providing another point for modification, such as amide bond formation with various amines,
creating a different vector for diversification.

The rigid azetidine core ensures that the new substituents introduced at these three positions
are held in well-defined spatial orientations, making this scaffold ideal for generating
conformationally restricted peptidomimetics and other structured molecules for drug discovery
programs.[3][12]

Conclusion

1-Benzyl 3-ethyl 3-aminoazetidine-1,3-dicarboxylate is a high-value chemical entity for
medicinal chemistry and organic synthesis. With a molecular weight of 278.30 g/mol , its true
utility is realized in its role as a trifunctional, conformationally constrained building block. The
synthetic and analytical protocols detailed in this guide provide a framework for its preparation
and validation. The strategic placement of its functional groups allows for a logical and
systematic exploration of chemical space, underscoring the importance of the 3-aminoazetidine
scaffold in the ongoing quest for novel therapeutics.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. Azetidine Derivatives in Drug Design | Ambeed [ambeed.com]

2. Synthetic Azetidines Could Help Simplify Drug Design | Technology Networks
[technologynetworks.com]

3. mdpi.com [mdpi.com]

4. Azetidine - Wikipedia [en.wikipedia.org]

5. Exploration of 3-Aminoazetidines as Triple Reuptake Inhibitors by Bioisosteric Modification
of 3-a-Oxyazetidine - PMC [pmc.ncbi.nim.nih.gov]

© 2025 BenchChem. All rights reserved. 8/10 Tech Support


https://www.mdpi.com/1420-3049/28/3/1091
https://www.researchgate.net/publication/50598253_Synthesis_of_new_functionalized_aziridine-2-_and_azetidine-3-carboxylic_acid_derivatives_of_potential_interest_for_biological_and_foldameric_applications
https://www.benchchem.com/product/b1382253?utm_src=pdf-body
https://www.benchchem.com/product/b1382253?utm_src=pdf-custom-synthesis
https://www.ambeed.com/further-reading/azetidine-derivatives-in-drug-design.html
https://www.technologynetworks.com/drug-discovery/news/synthetic-azetidines-could-help-simplify-drug-design-322697
https://www.technologynetworks.com/drug-discovery/news/synthetic-azetidines-could-help-simplify-drug-design-322697
https://www.mdpi.com/1420-3049/28/3/1091
https://en.wikipedia.org/wiki/Azetidine
https://pmc.ncbi.nlm.nih.gov/articles/PMC4160755/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4160755/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1382253?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

6. 1-Benzyl 3-ethyl 3-aminoazetidine-1,3-dicarboxylate - CAS:1434142-16-1 - Sunway
Pharm Ltd [3wpharm.com]

7. chembk.com [chembk.com]

8. WO2000063168A1 - Synthesis of azetidine derivatives - Google Patents
[patents.google.com]

9. Synthesis, Characterization of Azetidine Derivative and Studying the Antioxidant Activity
[[mchemsci.com]

10. jmchemsci.com [jmchemsci.com]
11. pubs.acs.org [pubs.acs.org]
12. researchgate.net [researchgate.net]

To cite this document: BenchChem. [1-Benzyl 3-ethyl 3-aminoazetidine-1,3-dicarboxylate
molecular weight]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1382253#1-benzyl-3-ethyl-3-aminoazetidine-1-3-
dicarboxylate-molecular-weight]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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